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Compound Focus: Centanafadine

CAS No.: 924012-43-1

Cat. No.: S651680

Core Pharmacological Profile & Quantitative Data

Centanafadine's pharmacological profile is defined by its inhibitory activity at key neurotransmitter

transporters. The table below summarizes the core quantitative data from in vitro and in vivo studies.

In Vitro
T ) = - In Vivo ICso In Vivo MaximallObserved Affinity Ratio
ransporter n
P [1]5 ;2(] ) (ng/mL) [3][4] Occupancy [3] [4] (Approx.)

NET 6 NnM 132 - 135 64% - 82% 1 (Highest

(Norepinephrine) ng/mL affinity)

DAT (Dopamine) 38 nM ~1580 ng/mL ~47% (at 1400 ng/mL) 6 times less
than NET

SERT (Serotonin) 83 nM ~1760 ng/mL ~44% (at 1400 ng/mL) 14 times less
than NET

The in vivo affinity ratios derived from the ICso values were approximately 11.9 for NET/DAT, 13.3 for
NET/SERT, and 1.1 for DAT/SERT, confirming the preferential targeting of NET followed by more
balanced inhibition of DAT and SERT [3] [4].
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Detailed Experimental Protocols

The quantitative data for centanafadine were established through standardized in vitro and advanced in vivo

imaging techniques.

In Vitro Binding Assay Protocol

The foundational ICso values were determined through pharmacological characterization studies [1] [2].

¢ Objective: To quantify the half-maximal inhibitory concentration (ICso) of centanafadine at human
norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters.

e Methodology: This typically involves using cell lines (e.g., HEK-293) engineered to stably express a
single human monoamine transporter. The assay measures the ability of centanafadine to inhibit the
binding of a known radioactive ligand (e.g., [3H]nisoxetine for NET, [BH]WIN 35,428 for DAT,
[3H]citalopram for SERT) to its transporter.

e Data Analysis: The concentration of centanafadine that displaces 50% of the specific radioactive
ligand binding is calculated as the ICso value. These values establish the compound's intrinsic affinity
and selectivity profile [1].

In Vivo Transporter Occupancy (PET Study Protocol)

A phase 1 positron emission tomography (PET) study investigated the relationship between plasma
concentration of centanafadine and transporter occupancy in the human brain [3] [4]. The workflow is as

follows:
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Diagram of the phase 1 PET study workflow to assess centanafadine transporter occupancy.
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¢ Objective: To determine the time course of NET, DAT, and SERT occupancy by centanafadine and
model its relationship to drug plasma concentrations [3] [4].
¢ Participants & Dosing: The adaptive-design study included healthy adult males. Cohort 1 received a
400 mg/day total daily dose for 4 days, while Cohort 2 received a single-day 800 mg dose [3].
¢ Imaging & Radioligands: Subjects underwent PET scans at multiple time points post-dose using
established radioligands [3]:
o NET: (S,S)-[**C]methylreboxetine ([*'C]MRB)
o DAT: [*8F]FE-PE2I
o SERT: [**C]DASB
e Data Analysis:
o Binding Potential (BPnn): The specific binding of each radioligand in relevant brain regions
(e.g., caudate/putamen for DAT) was quantified relative to a reference region with minimal
transporter density (e.g., cerebellum for DAT and SERT) [3].
o Occupancy Calculation: Transporter occupancy at each post-dose scan was calculated as the
percent reduction in BPnn compared to the baseline BPnn [3].

Click to download full resolution via product page

o Modeling: The occupancy values were plotted against the plasma concentrations of
centanafadine measured at the time of each scan. These data were then fitted to a maximum-
effect (Emax) model to estimate the ICso (plasma concentration for half-maximal
occupancy) and TOmax (maximal observable occupancy) for each transporter [3] [4].

Mechanism and Research Context

Centanafadine is classified as a Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) [1].
Its proposed mechanism of action for ADHD involves enhancing neurotransmission in the prefrontal cortex,
where norepinephrine and dopamine are critical for attention, executive function, and impulse control [2].
The addition of serotonin reuptake inhibition is theorized to potentially modulate side effects and address

associated symptoms like anxiety [2].

As of late 2025, centanafadine is not yet approved by any regulatory agency but has progressed to Phase 3
clinical trials for ADHD in adults, adolescents, and children, with research also exploring its potential in

major depressive disorder and social anxiety [5] [6] [7].
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I Email: info@smolecule.com or Request Quote Online.

References

1. Centanafadine [en.wikipedia.org]

2. Safety and Efficacy of Centanafadine Sustained-Release in ... [pmc.ncbi.nim.nih.gov]
3. Aphase 1 study in healthy male adults [pmc.ncbi.nim.nih.gov]

4. A phase 1 study in healthy male adults - PubMed - NIH [pubmed.ncbi.nim.nih.gov]

5. Centanafadine Drug Profile [pryzm.ozmosi.com]

6. Investigational Drug Information for Centanafadine [drugpatentwatch.com]

7. Press Release [otsuka-us.com]

To cite this document: Smolecule. [centanafadine pharmacological profile IC50 ratio NET DAT SERT].
Smolecule, [2026]. [Online PDF]. Available at:
[https://www.smolecule.com/products/b651680#centanafadine-pharmacological-profile-ic50-ratio-net-

dat-sert]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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